molecular formula C10H19N6O13P3 B14335795 Thymidine 5'-(tetrahydrogen triphosphate),tetra-ammonium CAS No. 106060-92-8

Thymidine 5'-(tetrahydrogen triphosphate),tetra-ammonium

Cat. No.: B14335795
CAS No.: 106060-92-8
M. Wt: 524.21 g/mol
InChI Key: YFOYNUIGGRQZPX-UHFFFAOYSA-N
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Description

Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides used by DNA polymerases and reverse transcriptases for the biosynthesis of DNA . This compound is essential for various biochemical and molecular biology applications, including DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium can be synthesized through the phosphorylation of thymidine. The process involves the stepwise addition of phosphate groups to thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives . The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using chromatographic techniques and lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of thymidine, which are used in different biochemical assays and research applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine 5’-(tetrahydrogen triphosphate): Another natural deoxynucleotide used in DNA synthesis.

    Deoxyguanosine 5’-(tetrahydrogen triphosphate): A deoxynucleotide involved in DNA replication and repair.

    Deoxycytosine 5’-(tetrahydrogen triphosphate): A nucleotide analog used in various molecular biology applications.

Uniqueness

Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is unique due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. Its ability to act as an allosteric regulator of nucleotide metabolism also sets it apart from other deoxynucleotides .

Properties

CAS No.

106060-92-8

Molecular Formula

C10H19N6O13P3

Molecular Weight

524.21 g/mol

IUPAC Name

azane;[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);1H3

InChI Key

YFOYNUIGGRQZPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N

Origin of Product

United States

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